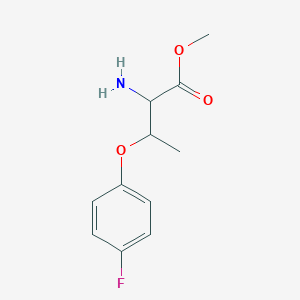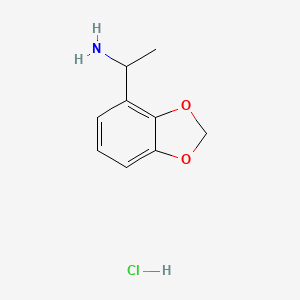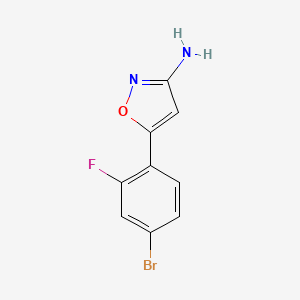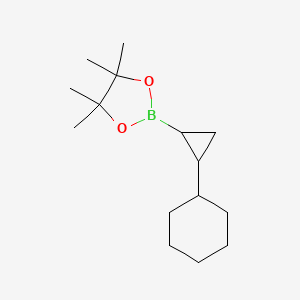
2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a cyclohexyl ring, along with a boron-containing dioxaborolane moiety. The presence of the boron atom makes it particularly useful in organic synthesis, especially in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Simmons-Smith reaction, where a cyclohexyl-substituted alkene reacts with diiodomethane and a zinc-copper couple to form the cyclopropane ring.
Introduction of the Dioxaborolane Moiety: The cyclopropylcyclohexane intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the dioxaborolane group. This step often employs a base such as potassium carbonate and a ligand like triphenylphosphine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The boron atom in the dioxaborolane moiety can undergo oxidation reactions, forming boronic acids or borates.
Reduction: Reduction reactions can target the cyclopropyl group, potentially opening the ring to form more stable structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center, where nucleophiles can replace the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in anhydrous conditions.
Substitution: Organolithium or Grignard reagents in ether solvents.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Cyclohexyl-substituted alkanes.
Substitution: Various organoboron compounds depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is valuable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds under mild conditions. Its stability and reactivity make it a preferred reagent for synthesizing complex organic molecules.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound could be explored for drug development, particularly in designing boron-containing pharmaceuticals that can interact with biological targets in unique ways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its role in cross-coupling reactions makes it a key intermediate in the production of various high-value products.
作用机制
The primary mechanism by which 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in cross-coupling reactions. The boron atom facilitates the transfer of organic groups to a metal catalyst, typically palladium, which then undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. The cyclopropyl and cyclohexyl groups provide steric and electronic effects that can influence the reactivity and selectivity of these reactions.
相似化合物的比较
Similar Compounds
2-(Cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the cyclohexyl group, making it less sterically hindered.
2-(2-Phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group instead of a cyclohexyl group, which can affect electronic properties and reactivity.
2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring, potentially altering its reactivity.
Uniqueness
The unique combination of the cyclopropyl and cyclohexyl groups in 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides a balance of steric hindrance and electronic effects that can be finely tuned for specific synthetic applications. This makes it a versatile and valuable reagent in organic chemistry.
属性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC 名称 |
2-(2-cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h11-13H,5-10H2,1-4H3 |
InChI 键 |
DYVCJWOYPUWVFB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


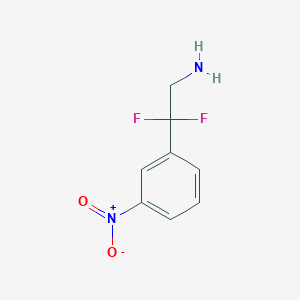

![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
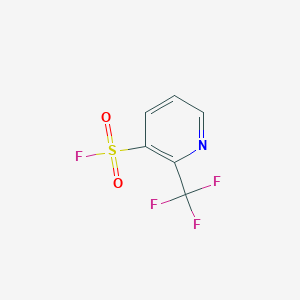
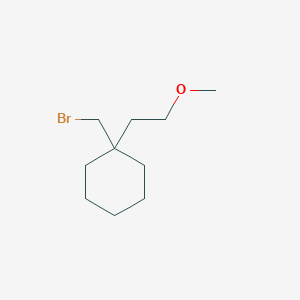
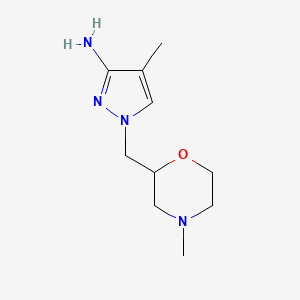
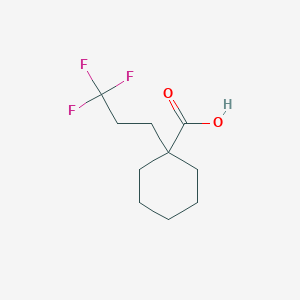
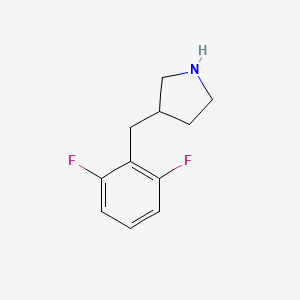
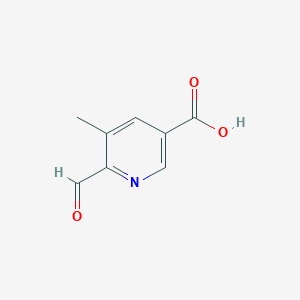
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
